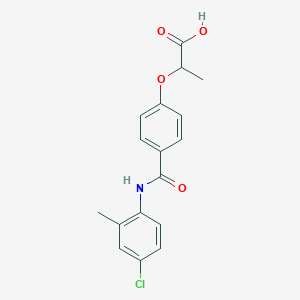
(3E)-3-(2-oxo-1H-indol-3-ylidene)-1H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isoindigo can be synthesized through several methods. One common synthetic route involves the condensation of isatin with indole under acidic conditions. The reaction typically requires a solvent such as ethanol or acetic acid and is carried out at elevated temperatures to facilitate the formation of the isoindigo structure.
Industrial Production Methods
In industrial settings, the production of isoindigo may involve large-scale batch reactions using similar condensation methods. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain high-quality isoindigo.
Análisis De Reacciones Químicas
Types of Reactions
Isoindigo undergoes various chemical reactions, including:
Oxidation: Isoindigo can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert isoindigo into leuco derivatives, which are colorless and can be re-oxidized to regenerate the original compound.
Substitution: Isoindigo can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are used to convert isoindigo to its leuco form.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction produces leuco isoindigo.
Aplicaciones Científicas De Investigación
Isoindigo has a wide range of applications in scientific research:
Chemistry: Isoindigo is used as a building block for the synthesis of various organic compounds and materials.
Biology: It has been studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Isoindigo derivatives are being explored for their therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Isoindigo is used in the production of dyes and pigments, as well as in the development of organic electronic materials.
Mecanismo De Acción
The mechanism of action of isoindigo involves its interaction with various molecular targets and pathways. In biological systems, isoindigo can modulate signaling pathways related to inflammation and cell proliferation. It may inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
Isoindigo is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
Indigo: The parent compound from which isoindigo is derived.
Indirubin: Another derivative of indigo with distinct biological activities.
Thioindigo: A sulfur-containing analog of indigo with different chemical properties.
Propiedades
IUPAC Name |
(3E)-3-(2-oxo-1H-indol-3-ylidene)-1H-indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c19-15-13(9-5-1-3-7-11(9)17-15)14-10-6-2-4-8-12(10)18-16(14)20/h1-8H,(H,17,19)(H,18,20)/b14-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCPSWPIYHDOKG-BUHFOSPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C4=CC=CC=C4NC3=O)C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\3/C4=CC=CC=C4NC3=O)/C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1S,4S,5R,8S,9R,10S,12R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol](/img/structure/B7765479.png)

![5-[(4-methylphenyl)methoxy]-2-[4-naphthalen-1-yl-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B7765487.png)

![Hexahydro-pyrrolo[3,2-b]pyrrol-2-one](/img/structure/B7765503.png)

![1-Ethyl-6-fluoro-7-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B7765529.png)





![15-hydroxy-11-methoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one](/img/structure/B7765566.png)

